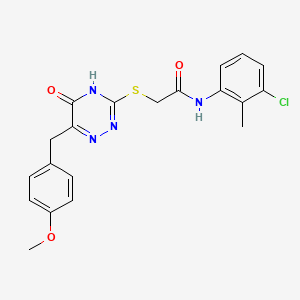

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-12-15(21)4-3-5-16(12)22-18(26)11-29-20-23-19(27)17(24-25-20)10-13-6-8-14(28-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVPVUBSBBWTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

- Molecular Formula : C24H25ClN4O3S

- Molecular Weight : 485.0 g/mol

- CAS Number : 1110988-89-0

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

- Mechanism of Action : The compound is thought to exert its effects through interaction with specific molecular targets, leading to modifications that disrupt normal cellular functions. This includes the inhibition of key enzymes involved in cancer cell proliferation and survival .

-

Cell Line Studies :

- In vitro Testing : Studies have demonstrated that derivatives of triazine compounds similar to this one show significant growth inhibition in cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 9 μM to 97 μM .

- Cytotoxicity Profiles : The presence of substituents on the phenyl moiety appears to enhance anticancer activity, with specific modifications leading to increased efficacy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H25ClN4O3S |

| Molecular Weight | 485.0 g/mol |

| CAS Number | 1110988-89-0 |

| Anticancer Cell Lines | HCT-116, HeLa, MCF-7 |

| IC50 Values | 9–97 μM |

Case Studies and Research Findings

- Study on Triazine Derivatives : A study reported that triazine derivatives exhibit strong anticancer activity due to their ability to induce apoptosis in cancer cells. The presence of electron-donating groups at specific positions on the phenyl ring significantly enhances this activity .

- Comparative Analysis : Research comparing various thioacetamide derivatives indicated that those with complex substituents showed improved selectivity and potency against cancer cell lines compared to simpler analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit potential as anticancer agents. The compound functions as a protein tyrosine kinase inhibitor, which is crucial in the signaling pathways of cancer cells. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis (programmed cell death) in tumor cells .

Case Study: Src Kinase Inhibition

A study highlighted that similar compounds act as Src kinase inhibitors, which are implicated in various cancers. The inhibition of Src kinase can disrupt cancer cell signaling and enhance the effectiveness of other therapeutic agents .

2. Immunomodulatory Effects

The compound has been explored for its immunomodulatory properties. It has shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases and enhancing the efficacy of vaccines .

Agricultural Applications

1. Pesticidal Properties

Compounds with structural similarities to this compound have been investigated for their pesticidal properties. Specifically, they exhibit herbicidal and insecticidal activities that could be harnessed for agricultural pest management .

Case Study: Herbicidal Activity

Research has demonstrated that certain triazine derivatives possess strong herbicidal activity against a range of weeds. The mechanism often involves disrupting photosynthesis or inhibiting specific metabolic pathways within the target organisms .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Protein tyrosine kinase inhibition |

| Immunotherapy | Modulation of immune response | |

| Agricultural Science | Pest control | Herbicidal and insecticidal properties |

Comparison with Similar Compounds

Substituent Variations on the Heterocyclic Core

The target compound’s triazine core distinguishes it from triazole-based analogues. For example:

- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-64-3) : Replaces the triazine with a 1,2,4-triazole ring and introduces a pyridinyl substituent. The 4-ethyl group on the triazole may enhance lipophilicity compared to the 5-oxo-4,5-dihydrotriazin group in the target compound .

- N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (476485-90-2) : Features a triazole ring with halogenated aryl substituents, likely increasing electrophilicity relative to the methoxybenzyl group in the target molecule .

Functional Group Modifications

- 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (477332-87-9): Substitutes the triazine with a quinazolinone ring, which may alter hydrogen-bonding capacity and metabolic stability .

Physicochemical and Pharmacological Properties (Theoretical Comparison)

Note: logP values estimated via fragment-based methods; bioactivity inferred from structural analogues.

Methodological Overlaps in Structural Characterization

Crystallographic analysis of such compounds often employs the SHELX software suite (e.g., SHELXL for refinement), as noted in . This methodology ensures precise determination of bond angles and torsional conformations, critical for comparing steric effects of substituents like the 4-methoxybenzyl group versus bulkier aryl moieties in analogues .

Q & A

Q. Advanced

- Core Modifications : Introduce substituents (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) to assess steric/electronic effects on target binding .

- Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., triazine-thio moiety with enzyme active sites) .

- In Vivo Validation : Test hypoglycemic activity in diabetic rodent models, monitoring blood glucose (e.g., 50–100 mg/kg doses) .

How can flow chemistry improve synthesis scalability and reproducibility?

Advanced

Flow systems address batch inconsistencies by:

- Precise Temperature Control : Maintain exothermic reactions (e.g., chloroacetyl chloride addition) at ≤10°C .

- Residence Time Optimization : Adjust flow rates to maximize intermediate stability (e.g., 5–10 min for triazine-thio formation) .

- In-Line Analytics : Integrate UV detectors to monitor intermediates in real-time .

What purification challenges arise, and how are they resolved?

Q. Advanced

- Byproduct Formation : Hydrated intermediates (e.g., oxadiazole byproducts) are removed via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

- Recrystallization Solvents : Use ethanol-DMF (1:1) for high-melting-point compounds (>200°C) .

- HPLC-Prep : Resolve diastereomers using C18 columns (acetonitrile:water 60:40) .

How can computational tools predict metabolic stability or toxicity?

Q. Advanced

- ADMET Prediction : Software like SwissADME estimates hepatic extraction ratios (e.g., >0.7 suggests first-pass metabolism) .

- CYP450 Inhibition Assays : Test interactions using human liver microsomes (e.g., CYP3A4 IC₅₀ >10 μM indicates low risk) .

- Metabolite ID : LC-MS/MS identifies oxidation products (e.g., sulfoxide at m/z +16) .

What mechanistic insights exist for its hypoglycemic activity?

Advanced

Analogous compounds act via PPAR-γ agonism (EC₅₀ ~1–5 μM) or α-glucosidase inhibition (IC₅₀ ~20–50 μM) . Key steps:

- Enzyme Assays : Measure PPAR-γ transactivation in HepG2 cells using luciferase reporters .

- Gene Expression : qPCR quantifies GLUT4 upregulation in adipocytes .

How can researchers address stability issues during long-term storage?

Q. Advanced

- Lyophilization : Stabilize hygroscopic compounds (e.g., 2% mannitol as cryoprotectant) .

- Degradation Studies : Accelerated testing (40°C/75% RH for 6 months) identifies oxidation-prone sites (e.g., sulfur atoms) .

- Protective Packaging : Store under argon in amber vials at –20°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.